Cas no 537-26-8 (8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)-)
![8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)- structure](https://de.kuujia.com/scimg/cas/537-26-8x500.png)
537-26-8 structure
Produktname:8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)-
8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)-
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl benzoate
- Tropacocaine
- ψ
- 1α-H,5α-H-Tropan-3β
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, benzoate (ester), exo-
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, benzoate, exo-
- Benzilate of pseudotropanol
- Benzoylpseudotropeine
- Benzoylpseudotropine
- Benzoyl-psi-tropeine
- exo-8-Methyl-8-azabicyclo(3.2.1)-octan-3-ol benzoate
- o-Benzoyltropine
- -ol, benzoate
- Pseudotropanol benzilate
- Pseudotropine benzoate
- psi-Tropine benzoate
- Tropacaine
- Tropacocain
- -Tropine b
- DTXSID301315378
- CHEMBL1947051
- Pseudotropine, benzoate (ester)
- 19145-60-9
- 8-azabicyclo[3.2.1]octan-3-ol, 8-methyl-, benzoate (ester), (3-exo)-
- 3.alpha.-Benzoyloxytropane
- EINECS 208-662-4
- 1-alpha-H,5-alpha-H-Tropan-3-beta-ol, benzoate (ester)
- 5-21-01-00226 (Beilstein Handbook Reference)
- (3-EXO)-8-METHYL-8-AZABICYCLO(3.2.1)OCTAN-3-OL 3-BENZOATE
- 3alpha-benzoyloxytropane
- BDBM50419747
- AKOS040740353
- 537-26-8
- TROPACOCAINE [WHO-DD]
- CHEMBL1947052
- benzoyl tropine
- (1R,3S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate
- Pseudotropin
- XQJMXPAEFMWDOZ-WDNDVIMCSA-N
- 1I92X32F6H
- Q7845588
- BDBM50419731
- 8-Azabicyclo(3.2.1)octan-3-ol, 8-methyl-, benzoate (ester), endo-
- SCHEMBL1103723
- Benzoyltropeine
- Tropacocaine (hydrochloride)
- 3beta-benzoyloxytropane
- BRN 0084408
- DTXSID601016911
- TROPACOCAINE [MI]
- exo-8-Methyl-8-azabicyclo(3.2.1)octan-3-ol, benzoate (ester)
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate
- UNII-1I92X32F6H
-
- Inchi: InChI=1S/C15H19NO2/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14?
- InChI-Schlüssel: XQJMXPAEFMWDOZ-PBWFPOADSA-N
- Lächelt: CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3
Berechnete Eigenschaften
- Genaue Masse: 245.14167
- Monoisotopenmasse: 245.141578849g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 3
- Komplexität: 298
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 29.5Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.0426
- Schmelzpunkt: 49°
- Siedepunkt: 388.28°C (rough estimate)
- Brechungsindex: 1.5080 (estimate)
- PSA: 29.54
- pka: 4.32(at 15℃)
8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)- Sicherheitsinformationen
- Toxizität:MLD i.v. in rats: 15-20 mg/kg, Hirschfelder, Physiol. Rev. 12, 262 (1932)
8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG29986-100mg |
tropacocaine |
537-26-8 | 95% | 100mg |
$787.00 | 2023-12-30 | |
A2B Chem LLC | AG29986-5mg |
tropacocaine |
537-26-8 | NA | 5mg |
$200.00 | 2024-04-19 | |
A2B Chem LLC | AG29986-10mg |
tropacocaine |
537-26-8 | NA | 10mg |
$332.00 | 2024-04-19 | |
A2B Chem LLC | AG29986-20mg |
tropacocaine |
537-26-8 | 95% | 20mg |
$403.00 | 2023-12-30 | |
A2B Chem LLC | AG29986-500mg |
tropacocaine |
537-26-8 | 95% | 500mg |
$1869.00 | 2023-12-30 | |
A2B Chem LLC | AG29986-5g |
tropacocaine |
537-26-8 | 95% | 5g |
$13294.00 | 2023-12-30 | |
A2B Chem LLC | AG29986-50mg |
tropacocaine |
537-26-8 | 95% | 50mg |
$574.00 | 2023-12-30 | |
A2B Chem LLC | AG29986-1g |
tropacocaine |
537-26-8 | 95% | 1g |
$2819.00 | 2023-12-30 |
8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)- Verwandte Literatur
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
537-26-8 (8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)-) Verwandte Produkte
- 85181-40-4(Tropanserin)
- 136-82-3(1-Piperidinepropanol,2-methyl-, 1-benzoate)
- 52418-07-2(Cochlearine)
- 2171809-18-8(2-{(4-chlorobutyl)sulfanylmethyl}-5-ethylfuran)
- 2228478-66-6(tert-butyl N-{2-chloro-4-(4-methylpiperidin-4-yl)oxyphenyl}carbamate)
- 1428372-59-1(2-(4-bromophenyl)-N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylacetamide)
- 1797891-21-4(2-(1H-pyrazol-1-yl)-N-{3-(pyridin-2-yloxy)phenylmethyl}acetamide)
- 1803583-32-5(1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride)
- 1628810-35-4((S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine Hydrochloride)
- 1251922-91-4(5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride)
Empfohlene Lieferanten
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
